![molecular formula C6H8O2 B15123721 Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
Bicyclo[1.1.1]pentane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-2-carboxylic acid: is a unique and intriguing compound in the field of organic chemistry. It belongs to the class of bicyclic compounds, characterized by a rigid and highly strained structure. The bicyclo[1.1.1]pentane framework is known for its exceptional stability and resistance to metabolic degradation, making it an attractive scaffold for drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane-2-carboxylic acid typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired carboxylic acid . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale, making it feasible for industrial production.
Industrial Production Methods: Industrial production of this compound often relies on continuous flow processes. These processes enable the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach provides an efficient and scalable method for producing the compound in gram quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[1.1.1]pentane-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the strained nature of the bicyclic framework, which makes the compound highly reactive under certain conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Chemistry: Bicyclo[1.1.1]pentane-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its rigid structure and stability make it an ideal candidate for creating bioisosteres of aromatic rings, which are commonly found in pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is employed to improve the pharmacokinetic properties of drug candidates. It enhances solubility, membrane permeability, and metabolic stability, making it a valuable scaffold for drug design .
Industry: The compound is also used in the development of new materials, such as liquid crystals and molecular rotors. Its unique structural properties allow for the creation of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism by which bicyclo[1.1.1]pentane-2-carboxylic acid exerts its effects is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This substitution mimics the geometry and substituent exit vectors of benzene rings, while offering improved solubility and metabolic stability . The compound interacts with molecular targets and pathways in a manner similar to its aromatic counterparts, but with enhanced properties.
Comparaison Avec Des Composés Similaires
- Bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Bicyclo[2.2.2]octane
Uniqueness: Bicyclo[1.1.1]pentane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique reactivity and stability compared to other bicyclic compounds. Its ability to serve as a bioisostere for para-substituted benzene rings makes it particularly valuable in drug design .
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
bicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-4(5)2-3/h3-5H,1-2H2,(H,7,8) |
Clé InChI |
HNISGGZEZQCDAD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


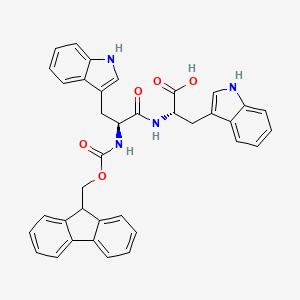
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)
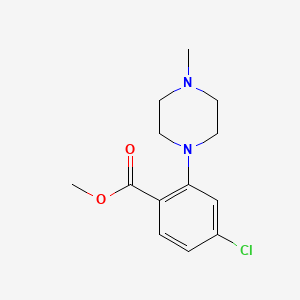
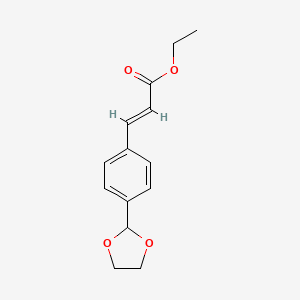
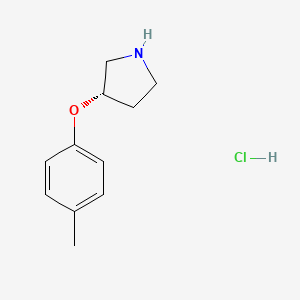
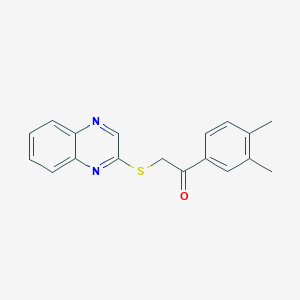
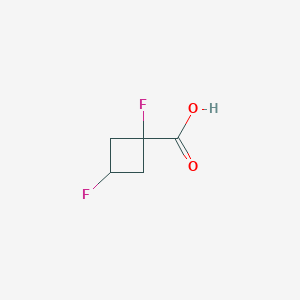
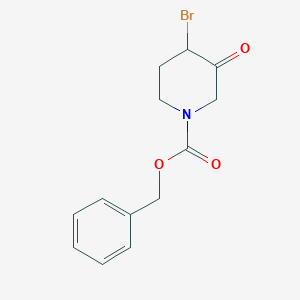
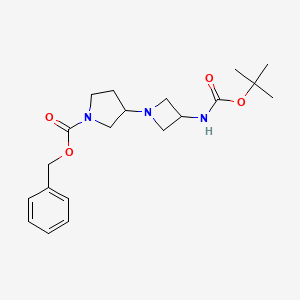
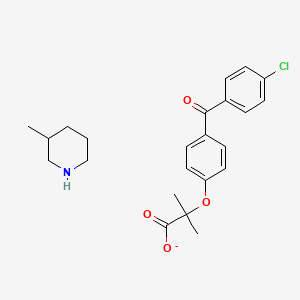
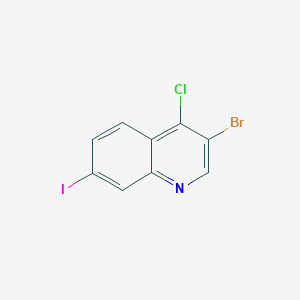
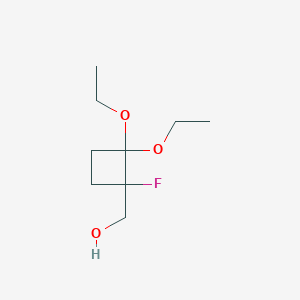
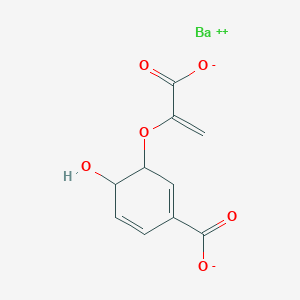
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
